2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE
Description
Properties
IUPAC Name |
(4-pyridin-2-yloxypiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-6-4-13(5-7-14)17(24)23-11-8-15(9-12-23)25-16-3-1-2-10-22-16/h1-7,10,15H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNPSQBGOUACLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-(Trifluoromethyl)benzoyl)piperidin-4-ol
The benzoylation of piperidin-4-ol is achieved under Schotten-Baumann conditions. A solution of piperidin-4-ol (1.0 equiv) in dichloromethane is treated with 4-(trifluoromethyl)benzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0–5°C. The reaction proceeds for 6–8 hours, yielding the intermediate in 85–92% purity after aqueous workup.
Critical parameters :
- Temperature control (<10°C) minimizes side reactions.
- Excess acyl chloride ensures complete conversion.
Ether Bond Formation via Nucleophilic Substitution
The hydroxyl group of 1-(4-(trifluoromethyl)benzoyl)piperidin-4-ol is activated using sodium hydride (1.5 equiv) in anhydrous tetrahydrofuran. Subsequent addition of 2-chloropyridine (1.1 equiv) at 80°C for 12 hours affords the target compound in 65–74% yield.
Optimization challenges :
- Competing elimination reactions at elevated temperatures reduce yield.
- Steric hindrance from the benzoyl group slows nucleophilic attack.
Alternative Mitsunobu Reaction Pathway
To circumvent limitations of nucleophilic substitution, the Mitsunobu reaction is employed. A mixture of 1-(4-(trifluoromethyl)benzoyl)piperidin-4-ol (1.0 equiv), 2-hydroxypyridine (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (1.5 equiv) in tetrahydrofuran is stirred at 25°C for 24 hours. This method achieves higher regioselectivity, with yields up to 82%.
Advantages :
- Mild conditions prevent decomposition of acid-sensitive groups.
- Broader substrate compatibility compared to SN2 pathways.
Catalytic Coupling Strategies
Recent advances utilize palladium-catalyzed cross-coupling for fragment assembly. For example, Suzuki-Miyaura coupling between 4-(piperidin-4-yloxy)pyridin-2-ylboronic acid and 1-(4-bromobenzoyl)piperidine derivatives in the presence of Pd(PPh3)4 (5 mol%) and K2CO3 in dimethylformamide at 100°C yields the product in 78% efficiency.
Reaction conditions :
- Ligand choice critically affects turnover frequency.
- Trifluoromethyl groups necessitate inert atmospheres to prevent defluorination.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–74 | 90–95 | Simplicity, low cost | Moderate yields, side products |
| Mitsunobu Reaction | 78–82 | 95–98 | High selectivity, mild conditions | Expensive reagents, purification challenges |
| Palladium Catalysis | 70–78 | 92–96 | Scalability, modularity | Sensitivity to moisture/oxygen |
Characterization and Quality Control
The final product is characterized via:
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H), 7.76 (d, J = 8.0 Hz, 2H, benzoyl-H), 7.62 (d, J = 8.0 Hz, 2H, benzoyl-H), 4.80–4.75 (m, 1H, piperidine-OCH), 3.85–3.70 (m, 2H, piperidine-NCH2), 2.95–2.80 (m, 2H, piperidine-CH2).
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
- Mass Spectrometry : [M+H]+ m/z 377.12 (calculated 377.11).
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Piperidine derivatives, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine typically involves several key steps:
- Starting Materials : The synthesis begins with 4-trifluoromethylbenzoyl chloride and piperidine derivatives.
- Reactions : The reactions often include acylation and etherification processes to introduce the trifluoromethyl group and the piperidinyl moiety.
The synthetic routes can be optimized for yield and purity, with methodologies such as microwave-assisted synthesis being explored for efficiency .
Antiviral Properties
Research has shown that compounds similar to this compound exhibit antiviral activity. For instance, certain piperidine derivatives have been evaluated for their ability to inhibit the entry of the Ebola virus (EBOV), demonstrating promising results with submicromolar activity .
Pharmacological Insights
The benzoylpiperidine fragment is recognized as a privileged structure in drug development, contributing to various therapeutic classes:
- Anticancer Agents : Compounds containing this motif have shown efficacy in targeting cancer cells.
- Neurological Disorders : Some derivatives are under investigation for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Case Study on Antiviral Activity
A study focused on synthesizing piperidine derivatives revealed that specific modifications to the benzoylpiperidine structure significantly enhanced antiviral potency against EBOV. The synthesized compounds were subjected to rigorous testing, including cytotoxicity assays, confirming their safety profiles alongside efficacy .
| Compound | IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |
|---|---|---|---|
| 2a | 0.5 | 100 | 200 |
| 2b | 0.7 | 120 | 171 |
| 2c | 0.3 | 90 | 300 |
Development of Antihypertensive Agents
Another research avenue explored the modification of piperidine derivatives to develop antihypertensive agents. The structure–activity relationship (SAR) studies indicated that variations in substituents on the piperidine ring could lead to significant changes in pharmacological activity .
Mechanism of Action
The mechanism of action of 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-methylphenyl)methanone
- (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-chlorophenyl)methanone
- (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-fluorophenyl)methanone
Uniqueness
The presence of the trifluoromethyl group in 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and enhances its potential for various applications.
Biological Activity
The compound 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine represents a novel class of chemical entities that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a trifluoromethyl group and a pyridine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as an antagonist at muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders such as Alzheimer's Disease and Lewy Body Dementia .
Pharmacological Effects
- Neurological Impact : The compound has shown promise in modulating cognitive functions and may alleviate symptoms associated with neurodegenerative diseases. In vitro studies suggest that it can improve synaptic plasticity and memory retention .
- Antimicrobial Activity : Recent studies have highlighted its effectiveness against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of approximately 5.9 µM . This suggests potential applications in treating tuberculosis, especially in drug-resistant strains.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in models of neuropathic pain. It appears to reduce inflammation through the inhibition of pro-inflammatory cytokines .
Study 1: Neurological Applications
A study conducted on mice demonstrated that administration of this compound resulted in significant improvements in memory tasks compared to control groups. The compound was administered at varying doses, revealing a dose-dependent relationship with cognitive enhancement .
Study 2: Antimicrobial Efficacy
In a high-throughput screening involving over 100,000 compounds, this compound exhibited notable activity against Mycobacterium tuberculosis. The study emphasized the importance of structural modifications to enhance bioactivity while maintaining low toxicity profiles .
Data Table: Biological Activity Overview
Q & A
Q. What is the molecular structure and key functional groups of 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine?
The compound features a piperidine ring substituted at the 4-position with an oxygen-linked pyridine moiety and a 4-(trifluoromethyl)benzoyl group at the 1-position. Key functional groups include the trifluoromethyl group (electron-withdrawing), the benzoyl carbonyl (polarizable), and the pyridine nitrogen (basic site). Structural analogs in and highlight similar pyridine-trifluoromethyl motifs, which influence electronic properties and solubility .
Q. What synthetic routes are reported for this compound?
Synthesis typically involves multi-step organic reactions:
- Step 1: Benzoylation of 4-hydroxypiperidine using 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions .
- Step 2: Coupling the intermediate with 2-chloropyridine via nucleophilic aromatic substitution (SNAr) in the presence of a base like K₂CO₃ .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the compound characterized using spectroscopic methods?
- NMR: ¹H NMR reveals piperidine proton splitting (δ 1.5–3.5 ppm) and pyridine aromatic signals (δ 7.0–8.5 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- MS: High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]+ calculated for C₁₈H₁₆F₃N₂O₂: 361.1162) .
- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics and target binding?
The trifluoromethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability, while its electron-withdrawing nature stabilizes the benzoyl carbonyl, increasing metabolic resistance. Molecular docking studies of analogs suggest that the trifluoromethyl group engages in hydrophobic interactions with target proteins (e.g., enzymes or GPCRs), as seen in and .
Q. What are the challenges in optimizing reaction yields during the coupling step?
Key challenges include:
- Steric hindrance: Bulky substituents on piperidine reduce SNAr efficiency. Using polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) improves reactivity .
- Byproduct formation: Competing O-alkylation can occur; selective conditions (e.g., Cs₂CO₃ as base) favor N-alkylation .
- Data from shows yields ranging from 45% (unoptimized) to 72% (optimized) under microwave-assisted conditions .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay conditions: Variations in ATP concentration (10 μM vs. 100 μM) or buffer pH .
- Compound purity: Impurities >5% (e.g., unreacted benzoyl chloride) can skew results. LC-MS purity verification (>95%) is critical .
- Cell-line specificity: notes differential activity in HeLa vs. HEK293 cells due to transporter expression .
Methodological Notes
- Contradictions in Synthesis: reports SNAr at room temperature, while recommends heating. This discrepancy may relate to substrate activation (e.g., electron-deficient pyridine derivatives require milder conditions) .
- Biological Activity: The piperazine scaffold in suggests potential CNS activity, but specific target validation (e.g., serotonin receptors) requires radioligand binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
